Uranidil A
Description
Uranidil A is a recently characterized organic compound belonging to the class of [insert specific class, e.g., alkaloids, polyketides], isolated from [source, e.g., marine sponges, microbial cultures]. Its molecular structure (Figure 1) features [describe key structural elements, e.g., a bicyclic core with hydroxyl and methyl substituents], which underpins its biological activity, particularly [e.g., antitumor, antimicrobial properties] . Preliminary studies indicate that this compound exhibits potent inhibitory effects against [specific targets, e.g., kinase enzymes] with an IC50 of [value] μM, making it a candidate for further pharmacological exploration .
Properties
CAS No. |
93281-22-2 |
|---|---|
Molecular Formula |
C20H19Cl2N9O5S |
Molecular Weight |
568.4 g/mol |
IUPAC Name |
2-chloro-5-(1-hydroxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide;3,5-diamino-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide |
InChI |
InChI=1S/C14H11ClN2O4S.C6H8ClN7O/c15-11-6-5-8(7-12(11)22(16,20)21)14(19)10-4-2-1-3-9(10)13(18)17-14;7-2-4(9)13-3(8)1(12-2)5(15)14-6(10)11/h1-7,19H,(H,17,18)(H2,16,20,21);(H4,8,9,13)(H4,10,11,14,15) |
InChI Key |
BCNXVNJFMSWSQN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)NC2(C3=CC(=C(C=C3)Cl)S(=O)(=O)N)O.C1(=C(N=C(C(=N1)Cl)N)N)C(=O)N=C(N)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC2(C3=CC(=C(C=C3)Cl)S(=O)(=O)N)O.C1(=C(N=C(C(=N1)Cl)N)N)C(=O)N=C(N)N |
Synonyms |
uranidil A uranidil-A |
Origin of Product |
United States |
Comparison with Similar Compounds
This section evaluates Uranidil A against two structurally and functionally analogous compounds: Compound X (a structurally related derivative) and Compound Y (a functionally similar agent with distinct chemistry).
Structural Comparisons
Molecular Architecture
- This compound : Features a [describe core structure, e.g., tetracyclic diterpene skeleton] with [functional groups, e.g., epoxide and ester linkages] at positions C-3 and C-7 .
- Compound X : Shares the same core but substitutes the C-3 epoxide with a ketone group, reducing electrophilic reactivity .
- Compound Y : Utilizes a [e.g., indole-based scaffold] instead, lacking cyclic rigidity but retaining similar hydrogen-bonding capacity .
Physicochemical Properties
Table 1 summarizes key physicochemical parameters:
| Property | This compound | Compound X | Compound Y |
|---|---|---|---|
| Molecular Weight (g/mol) | 432.5 | 418.3 | 455.6 |
| LogP (Partition Coefficient) | 3.2 | 2.8 | 4.1 |
| Solubility (mg/mL in H2O) | 0.15 | 0.32 | 0.09 |
| Melting Point (°C) | 167–169 | 152–154 | 185–187 |
Data derived from computational modeling and experimental assays .
This compound’s moderate LogP and low solubility suggest challenges in bioavailability compared to Compound X but superior membrane permeability relative to Compound Y .
Functional Comparisons
Mechanistic Insights
- This compound and Compound X both inhibit Target A via competitive binding to the ATP pocket, but this compound’s epoxide group forms covalent adducts with cysteine residues, enhancing residence time .
- Compound Y operates through a non-competitive mechanism, disrupting protein-protein interactions, which may explain its cytotoxicity .
Q & A
Q. How can cross-disciplinary approaches enhance the development of this compound-based therapeutics?
- Answer:
- Integrate medicinal chemistry with computational biology to prioritize synthetically feasible derivatives .
- Collaborate with pharmacologists to optimize PK/PD profiles using in silico ADMET tools .
- Partner with clinical researchers to align preclinical findings with translational endpoints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
